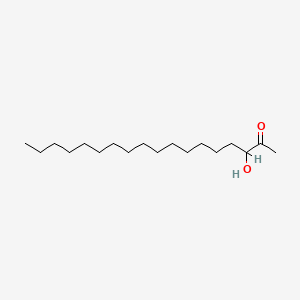

2-Octadecanone, 3-hydroxy-

Description

Structural Classification and Research Context of Hydroxy Ketones

2-Octadecanone (B1594847), 3-hydroxy- belongs to the class of organic compounds known as alpha-hydroxy ketones (or acyloins). This classification is defined by a ketone functional group (>C=O) with a hydroxyl group (-OH) located on the adjacent (alpha) carbon atom. The structure of 2-Octadecanone, 3-hydroxy- consists of an eighteen-carbon backbone (octadecane) with a ketone at the second carbon position and a hydroxyl group at the third. anr.fr This arrangement of functional groups imparts specific chemical reactivity and properties to the molecule.

Hydroxy ketones, in general, are versatile intermediates in organic synthesis. nih.gov They serve as valuable building blocks for the construction of more complex molecules, including various natural products and medicinally important compounds. nih.gov The presence of both a carbonyl and a hydroxyl group allows for a wide range of chemical transformations.

The research context for hydroxy ketones is extensive, with significant focus on their synthesis and application. Synthetic strategies often involve the oxidation of corresponding diols, the reduction of diketones, or the direct hydroxylation of ketones. researchgate.net Biocatalytic methods, utilizing enzymes, have also gained prominence for the stereoselective synthesis of chiral alpha-hydroxy ketones. nih.govnih.gov

Interactive Data Table: Properties of 2-Octadecanone, 3-hydroxy- and Related Compounds

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Octadecanone, 3-hydroxy- | 3-hydroxyoctadecan-2-one | C18H36O2 | 284.48 |

| 2-Octadecanone | octadecan-2-one | C18H36O | 268.48 |

| 3-Octadecanone | octadecan-3-one | C18H36O | 268.48 |

Data sourced from PubChem and other chemical databases.

Historical Perspective and Emerging Significance in Chemical Biology

Historically, the study of long-chain aliphatic compounds has been central to understanding lipids and their biological roles. While specific historical accounts of 2-Octadecanone, 3-hydroxy- are scarce, the broader class of long-chain ketones and alcohols has been investigated for decades. For instance, long-chain beta-hydroxyketones have been isolated from the surface lipids of plants like cabbage. nih.gov

The emerging significance of alpha-hydroxy ketones in chemical biology is multifaceted. They are found in a variety of natural products, including some that exhibit biological activity. researchgate.net For example, certain alpha-hydroxy ketones are components of insect pheromones, highlighting their role in chemical communication between organisms. The biocatalytic production of specific enantiomers of alpha-hydroxy ketones is a growing field, driven by the demand for chirally pure compounds for pharmaceutical and other applications. nih.govnih.gov

Furthermore, the study of long-chain fatty acids and their derivatives, including hydroxylated forms, is crucial for understanding metabolic pathways and cellular signaling. Very-long-chain fatty acids (VLCFAs) and their derivatives are integral components of cell membranes and are involved in plant responses to stress. nih.gov While not a fatty acid itself, the structure of 2-Octadecanone, 3-hydroxy- suggests a potential connection to lipid metabolism. A study has pointed to the biosynthesis of 3-hydroxy-[3-¹⁴C]octadecane-2-one and its subsequent reduction in the uropygial glands of ring-necked pheasants, indicating a natural, albeit specific, biological context for this molecule.

The exploration of such compounds contributes to the broader understanding of chemical ecology and the discovery of new bioactive molecules. The limited research specifically on 2-Octadecanone, 3-hydroxy- suggests that it remains an area ripe for future investigation to fully elucidate its natural occurrence and potential biological functions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57419-49-5 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

3-hydroxyoctadecan-2-one |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h18,20H,3-16H2,1-2H3 |

InChI Key |

MWKAGZWJHCTVJY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(=O)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(=O)C)O |

Synonyms |

3-hydroxy-octadecane-2-one acyloin |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 2 Octadecanone, 3 Hydroxy

Chemical Synthesis Methodologies

The laboratory synthesis of 2-octadecanone (B1594847), 3-hydroxy- and related chiral long-chain hydroxy ketones involves sophisticated stereoselective techniques and novel reaction strategies.

The synthesis of enantiomerically enriched α-hydroxy ketones is a significant area of research due to their utility as building blocks for more complex molecules. nih.govacs.org Various catalytic methods have been developed to generate this structural motif selectively. researchgate.net

Several strategies exist for the asymmetric synthesis of these compounds:

Asymmetric Transfer Hydrogenation: Chiral ruthenium catalysts can effectively promote the asymmetric transfer hydrogenation of 1,2-diketones to produce optically active α-hydroxy ketones with high enantiomeric excess. nih.gov

Biocatalytic Approaches: Biocatalysis offers efficient routes to chiral α-hydroxy ketones. nih.govacs.org This includes the use of thiamine (B1217682) diphosphate-dependent lyases for the carboligation of aldehydes, hydrolases for dynamic kinetic resolutions of racemates, and whole-cell redox processes for the reduction of diketones or selective oxidation of diols. nih.govacs.org

Enzymatic Reductions: Ketoreductases (KREDs) are used for the regio- and stereoselective reduction of α-substituted 1,3-diketones to yield β-hydroxy ketones in high optical purity. researchgate.net Similarly, the stereoselective reduction of a ketoester using an NADPH-dependent ketoreductase can induce chirality in the synthesis of natural products with long side chains. mdpi.com

Oxidation of Carbonyl Compounds: The direct α-oxygenation of ketones can yield α-hydroxy ketones. researchgate.net

These methods provide access to a wide range of chiral hydroxy ketones, which are valuable intermediates in organic synthesis. nih.govresearchgate.net

A specific chemical synthesis for 3-hydroxy-2-octadecanone has been documented in the context of biosynthetic studies. The compound, labeled with carbon-14 (B1195169) at the C-3 position (3-hydroxy-[3-¹⁴C]octadecane-2-one), was synthesized to investigate its role as a precursor in the biosynthesis of alkane-2,3-diols in biological systems. nih.gov This targeted synthesis was crucial for tracing the metabolic fate of the molecule within the uropygial glands of the ring-necked pheasant. nih.gov

The structural motif of α-hydroxy ketones allows for a variety of synthetic manipulations and rearrangements.

α-Ketol Rearrangements: In the presence of an acid or base, α-hydroxy ketones can undergo isomerization through a 1,2-shift of an alkyl or aryl group. beilstein-journals.orgd-nb.info This rearrangement converts the hydroxy group to a carbonyl and the ketone to an alcohol. beilstein-journals.org This reaction is a valuable tool in organic synthesis for ring expansions, contractions, and other isomerizations. beilstein-journals.orgd-nb.info

Synthesis of Related Long-Chain Ketones: Methodologies have been developed for the synthesis of other long-chain ketones, such as the stereoisomers of 6-methyl-2-octadecanone and 6,14-dimethyl-2-octadecanone, which are components of insect sex pheromones. researchgate.net These syntheses often start from chiral building blocks to control the stereochemistry of the final products. researchgate.net

These pathways highlight the versatility of the α-hydroxy ketone functional group in synthetic chemistry.

Biosynthetic Mechanisms and Precursors

In biological systems, 2-octadecanone, 3-hydroxy- and similar compounds are formed through specific enzymatic pathways, often as intermediates in the metabolism of lipids.

Research has identified 3-hydroxy-2-octadecanone as a key intermediate in the biosynthesis of certain lipids. A notable example is its role as a direct precursor to octadecane-2,3-diol (B1197827) in the uropygial glands of ring-necked pheasants (Phasianus colchicus). nih.gov Studies using radiolabeled 3-hydroxy-[3-¹⁴C]octadecane-2-one demonstrated its reduction to [3-¹⁴C]octadecane-2,3-diol within these glands, confirming its precursor status. nih.gov

Furthermore, related structures like 2-amino-1-hydroxyoctadecan-3-one (B108631) (also known as 3-ketodihydrosphingosine or 3-dehydrosphinganine) are crucial intermediates in the biosynthesis of sphingolipids. ymdb.ca This suggests that the formation of a keto group at the C-3 position of a long aliphatic chain is a recurring motif in lipid metabolism.

The biosynthesis of hydroxy ketones is governed by specific enzyme-catalyzed reactions.

Fatty Acid Modification: The synthesis of very-long-chain fatty acids (VLCFAs) involves a multi-step elongation cycle. pnas.org One of the key steps is the dehydration of a 3-hydroxy-acyl-CoA intermediate by the enzyme 3-hydroxy-acyl-CoA dehydratase. pnas.org This highlights the formation of hydroxylated long-chain acyl intermediates in lipid metabolism.

Enzymatic Cascades: Multi-enzymatic cascades are employed in nature and have been adapted for biotechnological applications to produce long-chain hydroxy acids. researchgate.netsci-hub.se These cascades can involve the hydration of a fatty acid double bond, followed by oxidation of the resulting hydroxyl group to a ketone by an alcohol dehydrogenase (ADH). researchgate.netsci-hub.se

Pyruvate (B1213749) Decarboxylase Activity: Yeast enzymes, such as pyruvate decarboxylase (PDC), can catalyze the formation of α-hydroxy ketones (acyloins). uni-hannover.de This reaction involves the condensation of an aldehyde with a 2-oxo acid. The substrate specificity of PDC allows for the formation of a variety of aliphatic α-hydroxy ketones, with product yields often increasing with the chain length of the aldehyde precursor. uni-hannover.de

Ketoreductases and Alcohol Dehydrogenases: Enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) play a central role in the stereoselective synthesis of chiral alcohols and diols from ketones and hydroxy ketones. researchgate.netuni-duesseldorf.de While ADHs that accept sterically demanding α-hydroxy ketones are not common in nature, they are of high interest for creating chiral building blocks. uni-duesseldorf.de

The following table summarizes key enzymes and their roles in the formation and transformation of hydroxy ketones.

| Enzyme Family | Role in Hydroxy Ketone Metabolism | Example Reaction | Reference(s) |

| Alcohol Dehydrogenase (ADH) | Oxidation of hydroxyl groups to ketones. | Ricinoleic acid → 10-Ketooleic acid | researchgate.netsci-hub.se |

| 3-Hydroxy-acyl-CoA Dehydratase | Dehydration of 3-hydroxy-acyl-CoA. | Part of the VLCFA elongation cycle | pnas.org |

| Pyruvate Decarboxylase (PDC) | Formation of α-hydroxy ketones (acyloins). | Aldehyde + 2-Oxo acid → α-Hydroxy ketone | uni-hannover.de |

| Ketoreductase (KRED) | Stereoselective reduction of diketones. | 1,3-Diketone → β-Keto alcohol | researchgate.net |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of ketones to esters. | Ketone → Ester | researchgate.netsci-hub.se |

This enzymatic machinery underscores the diverse strategies employed in nature to synthesize and modify long-chain hydroxy ketones.

Biological and Ecological Roles of 2 Octadecanone, 3 Hydroxy and Analogous Long Chain Hydroxy Ketones

Occurrence and Distribution in Non-Human Biological Systems

Long-chain hydroxy ketones are found in a variety of non-human biological systems, from microorganisms to plants and animals. Their presence is often linked to specific metabolic pathways and ecological functions.

The volatile profiles of various bacterial species, particularly from the genera Bacillus and Pseudomonas, are rich in ketones. For example, the VOCs of Bacillus subtilis have been found to include a variety of ketones which contribute to their antifungal properties. While specific long-chain hydroxy ketones are not always detailed, the metabolic machinery for ketone production is clearly present and active in these microorganisms.

Ketones Identified in the Volatile Profiles of Selected Bacteria

| Bacterial Species | Identified Ketones | Reference |

| Bacillus amyloliquefaciens | 3-hydroxybutan-2-one, undecan-2-one, dodecan-5-one, tetradecan-5-one | |

| Pseudomonas sp. PICF6 | 2-undecanone | |

| Pseudomonas aurantiaca ST-TJ4 | 2-undecanone |

Long-chain ketones and their hydroxylated derivatives have been identified in various plant and animal sources, where they often play roles in chemical communication. While the specific compound 2-Octadecanone (B1594847), 3-hydroxy- is not commonly reported, structurally similar compounds are well-documented.

In the plant kingdom, various ketones are components of essential oils and volatile emissions. For example, a study on the volatile compounds of 14 Compositae plants identified a range of terpenoids and other volatile constituents, including ketones. researchgate.net Another analysis of Schizonepetae Spica identified five different ketones among its volatile organic compounds. nih.gov The flowers of Plumeria rubra have also been shown to emit a complex blend of volatile compounds, including various sesquiterpenes and their oxygenated derivatives. mdpi.com

In the animal kingdom, long-chain ketones are significant components of pheromones and scent markings. For instance, snakes such as Vipera ammodytes use long-chained ketones like 2-pentacosanone (B3207937) and 2-heptacosanone (B1363152) in their skin extracts for intraspecific communication. pensoft.net The pheromones of many insect species, particularly longhorn beetles (Cerambycidae), consist of 3-hydroxy-2-alkanones and related compounds. researchgate.netillinois.edu For example, (R)-3-hydroxyhexan-2-one is a major pheromone component for the cerambycid beetle Anelaphus inflaticollis. illinois.eduresearchgate.net

Examples of Long-Chain Hydroxy Ketones and Ketones in Animal Communication

| Animal Species | Compound(s) | Function | Reference |

| Anelaphus inflaticollis (Cerambycid beetle) | (R)-3-hydroxyhexan-2-one | Aggregation pheromone | illinois.eduresearchgate.net |

| Vipera ammodytes (Nose-horned viper) | 2-pentacosanone, 2-heptacosanone | Intraspecific communication | pensoft.net |

Biological Activities and Mechanisms (Non-Human Specific)

The biological activities of 2-Octadecanone, 3-hydroxy- and its analogs are diverse, ranging from mediating chemical communication to influencing the growth and development of other organisms.

As mentioned previously, α-hydroxyketones are key signaling molecules in some bacterial quorum sensing systems. scienceopen.com In Legionella pneumophila and Vibrio cholerae, these molecules regulate virulence, biofilm formation, and other important cellular processes. scienceopen.com The specificity of these signals allows for intraspecies communication, though interspecies signaling can also occur. nih.gov

In insects, long-chain hydroxy ketones are well-established as pheromones. The biosynthesis of these compounds often involves the modification of fatty acids. researchgate.net For many species of longhorn beetles, (R)-3-hydroxyhexan-2-one is a common pheromone component that facilitates aggregation and mating. researchgate.netillinois.edu The antennae of these beetles have specialized receptors that can detect these volatile compounds at very low concentrations. researchgate.net

Volatile organic compounds produced by plant growth-promoting rhizobacteria (PGPR) can significantly influence plant growth and development. nih.govfrontiersin.orgscitechnol.com Among the diverse array of microbial VOCs, ketones have been shown to play a role in this phenomenon. For instance, exposure to bacterial volatiles, including ketones, can lead to increased biomass, enhanced root development, and improved nutrient uptake in plants.

The mechanisms by which these VOCs promote plant growth are complex and can involve the modulation of plant hormone signaling pathways. While direct evidence for 2-Octadecanone, 3-hydroxy- is lacking, the general ability of microbial ketones to elicit positive growth responses in plants is well-documented.

Degradation and Biotransformation in Natural Systems

Long-chain ketones and their derivatives are subject to degradation and biotransformation by microorganisms in the environment. These processes are crucial for the recycling of organic matter and the detoxification of potentially harmful compounds.

The microbial degradation of long-chain alkanes, which are precursors to long-chain ketones, has been extensively studied. researchgate.netsemanticscholar.org Bacteria and fungi possess enzymatic machinery, such as monooxygenases and dehydrogenases, that can introduce oxygen and further oxidize these long hydrocarbon chains. researchgate.net The subterminal oxidation of alkanes can lead to the formation of secondary alcohols and subsequently ketones.

Fungi, in particular, are known for their ability to biotransform a wide range of organic compounds, including ketones. nih.govmdpi.com Fungal strains can perform various reactions such as hydroxylation, reduction, and oxidation on ketone substrates. nih.govmdpi.com For example, some fungi can stereoselectively reduce prochiral ketones to their corresponding chiral alcohols. mdpi.com The degradation of long-chain ketones likely proceeds through pathways involving initial oxidation or reduction, followed by further breakdown of the carbon chain.

Computational and Theoretical Investigations of 2 Octadecanone, 3 Hydroxy

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of 2-Octadecanone (B1594847), 3-hydroxy-. The long alkyl chain and the presence of two functional groups—a hydroxyl and a carbonyl group—allow for a multitude of possible spatial arrangements, or conformers.

The conformational landscape of this molecule would be explored through computational methods such as molecular mechanics (MM) force fields or more accurate quantum mechanical (QM) methods. A systematic or stochastic conformational search would be performed to identify the low-energy conformers. These analyses for similar α-hydroxy ketones have shown that the preferred conformations are a result of the interplay between intramolecular hydrogen bonding, steric hindrance, and dipole-dipole interactions. For 2-Octadecanone, 3-hydroxy-, a key interaction would be the potential for hydrogen bonding between the hydroxyl group at the 3-position and the carbonyl oxygen at the 2-position, which would lead to a pseudo-cyclic arrangement.

Table 1: Hypothetical Relative Energies of 2-Octadecanone, 3-hydroxy- Conformers This table is illustrative and represents the type of data that would be generated from a conformational analysis. The values are not based on actual experimental or computational results for this specific molecule.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | ~0° (syn-periplanar) | 0.00 | Intramolecular H-bond |

| B | ~60° (syn-clinal) | 2.5 | Steric repulsion |

| C | ~120° (anti-clinal) | 4.8 | Dipole-dipole repulsion |

| D | ~180° (anti-periplanar) | 3.2 | Extended chain, no H-bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would provide detailed insight into the electronic structure and reactivity of 2-Octadecanone, 3-hydroxy-. These calculations can determine a variety of molecular properties that are crucial for predicting chemical behavior.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy and localization of the HOMO would indicate the molecule's ability to donate electrons and suggest sites susceptible to electrophilic attack. Conversely, the LUMO's energy and location would point to the molecule's capacity to accept electrons and highlight regions prone to nucleophilic attack. For an α-hydroxy ketone, the HOMO is likely to have significant contributions from the oxygen lone pairs, while the LUMO is expected to be localized on the carbonyl group's π* antibonding orbital.

Molecular electrostatic potential (MEP) maps would visually represent the charge distribution and identify electron-rich and electron-poor regions. In 2-Octadecanone, 3-hydroxy-, the oxygen atoms of the carbonyl and hydroxyl groups would be regions of negative potential (red), attractive to electrophiles, while the hydrogen of the hydroxyl group would be a site of positive potential (blue), susceptible to deprotonation.

Table 2: Predicted Electronic Properties of 2-Octadecanone, 3-hydroxy- from Hypothetical DFT Calculations This table is for illustrative purposes and shows the kind of data that quantum chemical calculations would provide. The values are not from actual computations on this molecule.

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule. |

Simulation of Reaction Mechanisms and Transition States

Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions involving 2-Octadecanone, 3-hydroxy-. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the keto-enol tautomerism is a fundamental process for ketones. Quantum chemical calculations could model the mechanism of tautomerization for 2-Octadecanone, 3-hydroxy-, determining whether it proceeds via an intramolecular proton transfer or is catalyzed by other species. The calculations would locate the transition state for this process and determine its energy, which corresponds to the activation energy of the reaction.

Another reaction of interest could be its oxidation or reduction. For example, the reduction of the ketone to a diol could be simulated. Computational methods would be used to model the approach of a reducing agent and the subsequent hydride transfer. The geometry of the transition state would reveal the preferred angle of attack of the nucleophile, providing insights into the stereoselectivity of the reaction.

Table 3: Hypothetical Activation Energies for a Reaction of 2-Octadecanone, 3-hydroxy- This table illustrates the type of data that would be obtained from reaction mechanism simulations. The values are hypothetical and not derived from actual calculations for this molecule.

| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) | Rate-Determining Step |

| Tautomerization (Keto to Enol) | Intramolecular proton transfer | 25.3 | No |

| Nucleophilic Addition of Hydride | Formation of a C-H bond | 15.8 | Yes |

| Protonation of Alkoxide | Formation of the diol product | 5.2 | No |

Emerging Research Applications and Future Directions for 2 Octadecanone, 3 Hydroxy

Role as Chemical Building Blocks in Organic Synthesis

As a bifunctional molecule featuring both a ketone and a secondary alcohol, 2-Octadecanone (B1594847), 3-hydroxy- holds considerable promise as a versatile synthon in organic chemistry. The α-hydroxy ketone motif is a valuable pharmacophore and a key structural element in numerous biologically active compounds. The long aliphatic chain of 2-Octadecanone, 3-hydroxy- imparts lipophilicity, a crucial property in the design of molecules intended to interact with biological membranes.

The strategic importance of α-hydroxy ketones lies in their ability to be transformed into a variety of other functional groups. For instance, they can be readily converted into:

Vicinal diols: Through the reduction of the ketone functionality, providing a scaffold for the synthesis of complex natural products and chiral ligands.

Amino alcohols: Via reductive amination, which are key components in many pharmaceuticals and chiral auxiliaries.

Esters and Ethers: Through reactions at the hydroxyl group, allowing for the introduction of diverse substituents and the modulation of the molecule's physical and chemical properties.

The presence of two adjacent functional groups also allows for the formation of heterocyclic compounds, which are of paramount importance in medicinal chemistry. The long C18 chain of 2-Octadecanone, 3-hydroxy- makes it a particularly interesting starting material for the synthesis of long-chain lipids and related bioactive molecules.

Table 1: Potential Synthetic Transformations of 2-Octadecanone, 3-hydroxy-

| Starting Material | Reagents and Conditions | Product Class | Potential Applications |

| 2-Octadecanone, 3-hydroxy- | 1. NaBH4, MeOH2. H3O+ | 2,3-Octadecanediol | Synthesis of complex lipids, chiral ligands |

| 2-Octadecanone, 3-hydroxy- | 1. NH2OH·HCl2. H2, Pd/C | 3-Amino-2-octadecanol | Pharmaceutical intermediates, chiral auxiliaries |

| 2-Octadecanone, 3-hydroxy- | Acetic anhydride, pyridine | 3-Acetoxy-2-octadecanone | Pro-drugs, modified lipids |

Potential in Agricultural Science and Environmental Applications

The unique structural features of 2-Octadecanone, 3-hydroxy- suggest several potential applications in the agricultural and environmental sectors. Long-chain ketones are known to occur naturally and can play significant roles in ecological interactions.

In the realm of agricultural science , α-hydroxy ketones with shorter carbon chains have been identified as insect pheromones. For example, (S)-2-hydroxy-3-decanone is a component of the male-produced aggregation pheromone of the coffee white stem borer (Xylotrechus quadripes), a significant pest of coffee plantations researchgate.net. This suggests that 2-Octadecanone, 3-hydroxy- could potentially function as a semiochemical (e.g., a pheromone or kairomone) for certain insect species. The development of synthetic pheromones is a cornerstone of integrated pest management (IPM) strategies, offering a species-specific and environmentally benign method for monitoring and controlling insect populations. Further research into the entomological activity of 2-Octadecanone, 3-hydroxy- could lead to the development of novel pest management tools.

From an environmental science perspective, long-chain ketones are recognized as important biomarkers. For instance, long-chain unsaturated ketones (alkenones) produced by certain species of phytoplankton are used to reconstruct past sea surface temperatures. While 2-Octadecanone, 3-hydroxy- is a saturated and functionalized ketone, its long carbon chain makes it a persistent molecule in the environment. Studying its distribution and fate in various environmental compartments could provide insights into biogeochemical processes. Furthermore, the synthesis of such long-chain molecules from renewable feedstocks is an active area of green chemistry research, aiming to produce biodegradable and environmentally friendly chemicals frontiersin.org.

Methodological Innovations in Synthesis and Analysis

The growing interest in α-hydroxy ketones has spurred the development of novel and efficient synthetic methods. While the specific synthesis of 2-Octadecanone, 3-hydroxy- is not widely reported, several general strategies for the preparation of α-hydroxy ketones can be applied.

Synthetic Approaches:

Oxidation of Ketones: The direct α-hydroxylation of 2-octadecanone represents a straightforward approach. Modern methods often employ molecular oxygen as the oxidant in the presence of a suitable catalyst.

Reduction of α-Diketones: The selective reduction of one ketone group in the corresponding α-diketone, 2,3-octadecanedione, can yield the desired α-hydroxy ketone. Biocatalytic reductions using enzymes or whole-cell systems are particularly attractive for achieving high enantioselectivity.

From Aldehydes: The acyloin condensation of heptadecanal (B146464) with a one-carbon synthon or related umpolung strategies can also be envisioned for the construction of the α-hydroxy ketone framework.

From Fatty Acids: The synthesis of the related compound, methyl 3-hydroxyoctadecanoate, has been achieved in five steps from hexadecanoyl chloride, indicating a plausible route from readily available fatty acid derivatives researchgate.net.

Table 2: Overview of General Synthetic Methods for α-Hydroxy Ketones

| Method | Description | Advantages |

| Enolate Oxidation | Oxidation of the enolate of the parent ketone. | Direct approach. |

| Diketone Reduction | Selective reduction of one carbonyl in an α-diketone. | Can be highly stereoselective with biocatalysts. |

| Acyloin Condensation | Reductive coupling of two carboxylic acid esters. | Forms the C-C bond and the α-hydroxy ketone moiety simultaneously. |

| Biocatalysis | Use of enzymes (e.g., lyases, reductases) to produce enantiopure α-hydroxy ketones. | High stereoselectivity, mild reaction conditions. |

The analysis of 2-Octadecanone, 3-hydroxy- and related long-chain molecules typically relies on chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile derivatives. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is suitable for the analysis of the non-volatile compound itself. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation and confirmation.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The interface of chemistry with biology and materials science presents exciting opportunities for exploring the utility of 2-Octadecanone, 3-hydroxy-.

In chemical biology , the long aliphatic chain of 2-Octadecanone, 3-hydroxy- is characteristic of many bioactive lipids. Sphingolipids, for example, are a class of lipids containing a long-chain amino alcohol backbone. The structurally related compound 2-amino-1-hydroxy-3-octadecanone is a sphingoid and a ketone, highlighting the potential for 2-Octadecanone, 3-hydroxy- to serve as a scaffold for the synthesis of novel bioactive lipid analogues nih.gov. These synthetic lipids could be used as chemical probes to study cellular signaling pathways, membrane biophysics, and lipid-protein interactions.

In the field of materials science , long-chain molecules are known to self-assemble into ordered structures. The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (ketone group) in 2-Octadecanone, 3-hydroxy- could facilitate the formation of supramolecular assemblies such as films, gels, or liquid crystals. The long alkyl chain would contribute to van der Waals interactions, which are crucial for the stability of these assemblies. The incorporation of such functionalized long-chain ketones into polymers could also be explored to create materials with tailored properties, such as modified surface energies or enhanced biodegradability.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying 3-hydroxy-2-octadecanone in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. GC-MS is suitable for volatile derivatives, while LC-MS/MS enables direct analysis of polar hydroxyl groups without derivatization. Spectral libraries and collision cross-section data (e.g., HMDB0245276) can aid in compound identification . For quantification, internal standards (e.g., deuterated analogs) and calibration curves are critical to address matrix effects in blood or tissue samples.

Q. How can 3-hydroxy-2-octadecanone be synthesized and characterized in laboratory settings?

Acyloin condensation is a plausible route due to its structural similarity to acylons (α-hydroxy ketones). The reaction typically involves fatty acid esters with sodium or potassium in anhydrous solvents. Post-synthesis purification may require column chromatography (silica gel, hexane/ethyl acetate gradients). Characterization should include nuclear magnetic resonance (NMR) for hydroxyl/ketone group confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. What metabolic pathways might 3-hydroxy-2-octadecanone participate in, given its detection in human blood?

As part of the exposome, it may arise from exogenous sources (e.g., environmental pollutants or dietary components). Potential pathways include β-oxidation intermediates or enzymatic reduction/oxidation of related fatty acid derivatives. Comparative studies with structurally similar compounds (e.g., 3-hydroxy-γ-decalactone) suggest oxygen-dependent β-oxidation fluxes in microbial systems, which could inform hypotheses about human metabolism .

Q. How does the hydroxyl group at the 3-position influence the compound’s physicochemical properties compared to non-hydroxylated analogs (e.g., 2-octadecanone)?

The hydroxyl group increases polarity, reducing logP values and altering solubility in organic solvents. This affects chromatographic retention times (e.g., higher Kovats indices in GC) and may enhance hydrogen bonding in biological systems. Computational modeling (e.g., density functional theory) can predict electronic effects on ketone reactivity, such as susceptibility to nucleophilic attack .

Q. How can contradictory data in literature regarding the biological activity of 3-hydroxy-2-octadecanone be systematically addressed?

Implement orthogonal validation methods:

- Reproduce experiments under controlled conditions (pH, temperature, purity of reagents).

- Use knockout models (e.g., microbial systems lacking β-oxidase enzymes) to isolate metabolic contributions.

- Apply meta-analyses to aggregate fragmented data, prioritizing studies with robust analytical validation (e.g., ISO 17025-compliant protocols) .

Q. What experimental designs are optimal for studying environmental interactions of 3-hydroxy-2-octadecanone?

Doehlert experimental designs (a response surface methodology) are effective for optimizing multifactor conditions (e.g., pH, aeration, temperature). For example, studies on yeast-derived lactones used this design to assess oxygen dependency in β-oxidation pathways . Coupled with metabolomics, this approach can elucidate degradation products and environmental persistence.

Methodological Considerations

- Stability Assessment : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., decarboxylation or ketone reduction). Thermal gravimetric analysis (TGA) determines decomposition thresholds .

- Data Analysis : Use multivariate statistics (e.g., principal component analysis) to resolve spectral overlaps in complex matrices. For kinetic studies, integrate Michaelis-Menten models to quantify enzymatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.